molecular formula C27H26O3 B184527 Isodunnianol CAS No. 139726-30-0

Isodunnianol

Cat. No.: B184527
CAS No.: 139726-30-0
M. Wt: 398.5 g/mol
InChI Key: HFHHTRIAKONNBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isodunnianol is a naturally occurring compound extracted from the bark of Illicium dunnianum. It is known for its significant biological activities, including anti-acetylcholinesterase activity and the promotion of neurite outgrowth. This compound has garnered attention for its potential therapeutic applications, particularly in neurodegenerative diseases and cardioprotection.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isodunnianol typically involves the extraction from natural sources such as Illicium dunnianum. The extraction process includes solvent extraction followed by chromatographic purification to isolate the compound in its pure form.

Industrial Production Methods: Industrial production of this compound is primarily based on large-scale extraction from plant materials. The process involves:

    Harvesting: Collecting the bark of Illicium dunnianum.

    Extraction: Using solvents like ethanol or methanol to extract the active compounds.

    Purification: Employing techniques such as column chromatography to purify this compound.

Chemical Reactions Analysis

Types of Reactions: Isodunnianol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: It can participate in substitution reactions, particularly with halogens.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens like chlorine or bromine under acidic or basic conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities.

Scientific Research Applications

Isodunnianol has a wide range of scientific research applications:

Comparison with Similar Compounds

Isodunnianol is compared with other similar compounds such as:

Uniqueness: this compound stands out due to its potent anti-acetylcholinesterase activity and its ability to promote neurite outgrowth, making it a promising candidate for therapeutic applications in neurodegenerative diseases and cardioprotection.

Properties

IUPAC Name

2-(2-hydroxy-5-prop-2-enylphenyl)-4-prop-2-enyl-6-(4-prop-2-enylphenoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26O3/c1-4-7-19-10-13-22(14-11-19)30-26-18-21(9-6-3)17-24(27(26)29)23-16-20(8-5-2)12-15-25(23)28/h4-6,10-18,28-29H,1-3,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFHHTRIAKONNBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=C(C=C1)OC2=CC(=CC(=C2O)C3=C(C=CC(=C3)CC=C)O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Isodunnianol against Doxorubicin-induced cardiotoxicity?

A1: Research suggests that this compound protects cardiac cells from Doxorubicin damage by promoting protective autophagy. [] Specifically, it activates the AMPK-ULK1 pathway, which plays a crucial role in initiating autophagy. This process helps to clear damaged cellular components, counteracting the apoptotic effects of Doxorubicin. []

Q2: From what natural source is this compound extracted, and what other bioactive compounds are found in this source?

A2: this compound was initially isolated from the bark of Illicium dunnianum. [] Another notable compound found in this plant, and in the related species Illicium difengpi, is Magnolol. [, ] In Illicium difengpi, this compound, Magnolol, and Difengpin have been successfully separated and purified using high-speed counter-current chromatography. []

Q3: What is the chemical structure of this compound, and how has its structure been elucidated?

A3: this compound belongs to the sesquineolignan family and shares a triphenyl-type neolignan structure similar to Macranthol. [] Its structure was determined through comprehensive analysis of 1H- and 13C-NMR spectra, including two-dimensional NMR data. These analyses were compared with data from related compounds like Magnolol, Isomagnolol, and Macranthol. []

Q4: What in vivo studies have been conducted to evaluate the efficacy of this compound against Doxorubicin-induced cardiotoxicity?

A4: A rat model of Doxorubicin-induced cardiotoxicity demonstrated that co-administration of this compound with Doxorubicin reduced apoptosis and inflammatory myocardial fibrosis compared to Doxorubicin alone. [] This suggests a protective effect of this compound in vivo.

Q5: Are there any known analytical methods for characterizing and quantifying this compound?

A5: While specific details regarding analytical method validation aren't provided in the provided research, the isolation of this compound from plant material utilized high-speed counter-current chromatography. [] Additionally, structural elucidation relied heavily on NMR spectroscopy, including 1H-NMR, 13C-NMR, and two-dimensional NMR techniques. [, ]

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